Cas no 11031-11-1 (Bleomycinamide,N1-[4-[(aminoiminomethyl)amino]butyl]-7,8-dihydro-)
![Bleomycinamide,N1-[4-[(aminoiminomethyl)amino]butyl]-7,8-dihydro- structure](https://it.kuujia.com/scimg/cas/11031-11-1x500.png)
11031-11-1 structure
Nome del prodotto:Bleomycinamide,N1-[4-[(aminoiminomethyl)amino]butyl]-7,8-dihydro-
Bleomycinamide,N1-[4-[(aminoiminomethyl)amino]butyl]-7,8-dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bleomycinamide,N1-[4-[(aminoiminomethyl)amino]butyl]-7,8-dihydro-
- ZEOCIN
- ZEOCIN SOLUTION
- phleomycin D1
- (7R)-N1-[4-[[Amino(imino)methyl]amino]butyl]-7,8-dihydrobleomycinamide
- PD057665
- PLM D1
- CHEBI:75046
- Q969337
- DTXSID301336409
- HY-111428
- N1-(4-((AMINOIMINOMETHYL)AMINO)BUTYL)-7,8-DIHYDROBLEOMYCINAMIDE
- 11031-11-1
- UNII-O0VC1NEK5M
- O0VC1NEK5M
- BLEOMYCINAMIDE, N1-(4-((AMINOIMINOMETHYL)AMINO)BUTYL)-7,8-DIHYDRO-
- Zeocine
- Zeomycin
-
- Inchi: InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)
- Chiave InChI: CWCMIVBLVUHDHK-UHFFFAOYSA-N
- Sorrisi: N/C(=N/CCCCNC(C1=CSC(C2CSC(CCNC(C(NC(C(C(C(NC(C(C(OC3OC(CO)C(O)C(O)C3OC3OC(CO)C(O)C(OC(=O)N)C3O)C3=CN=CN3)NC(C3=NC(C(NCC(C(=O)N)N)CC(=O)N)=NC(N)=C3C)=O)=O)C)O)C)=O)C(O)C)=O)=N2)=N1)=O)/N
Proprietà calcolate
- Massa esatta: 1425.56465
- Massa monoisotopica: 1426.572
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 22
- Conta accettatore di obbligazioni idrogeno: 32
- Conta atomi pesanti: 98
- Conta legami ruotabili: 37
- Complessità: 2750
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 20
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 745A^2
- XLogP3: -10.3
Proprietà sperimentali
- Densità: 1.79
- Indice di rifrazione: 1.768
- PSA: 688.04
Bleomycinamide,N1-[4-[(aminoiminomethyl)amino]butyl]-7,8-dihydro- Letteratura correlata
-
Yuhua Zhang,Keming Jiang,Degang Qing,Bing Huang,Jiayi Jiang,Shumei Wang,Chunyan Yan RSC Adv. 2017 7 12185
-
Hadi Farsiani,Arman Mosavat,Saman Soleimanpour,Hamid Sadeghian,Mohammad Reza Akbari Eydgahi,Kiarash Ghazvini,Mojtaba Sankian,Ehsan Aryan,Saeid Amel Jamehdar,Seyed Abdolrahim Rezaee Mol. BioSyst. 2016 12 2189
-
Qiuhao Ye,Shuanghuang Xiao,Ting Lin,Yufeng Jiang,Yiru Peng,Yide Huang Mater. Adv. 2021 2 1695
-
Adrian?V. Golser,Thomas Scheibel RSC Adv. 2017 7 38273
-
Benjarat Bunterngsook,Thanaporn Laothanachareon,Suda Natrchalayuth,Sirithorn Lertphanich,Tatsuya Fujii,Hiroyuki Inoue,Chalermkiart Youngthong,Duriya Chantasingh,Lily Eurwilaichitr,Verawat Champreda RSC Adv. 2017 7 48444
11031-11-1 (Bleomycinamide,N1-[4-[(aminoiminomethyl)amino]butyl]-7,8-dihydro-) Prodotti correlati
- 11006-33-0(Phleomycin)
- 1437794-52-9(Methyl 3-butyl-1,3-benzodiazole-5-carboxylate)
- 4117-12-8(rac-Falcarinol)
- 905986-91-6(1-{2-(Trifluoromethyl)phenyl-methyl}piperidin-4-one)
- 13395-69-2(3,5-Dichloro-4'-methylbenzhydrol)
- 2023606-17-7(tert-butyl N-2-amino-1-(5-bromopyridin-3-yl)ethylcarbamate)
- 1203386-61-1(3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylurea)
- 232923-93-2(2-(2S)-1-(morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl-2,3-dihydro-1H-isoindole-1,3-dione)
- 193217-17-3((3-Methoxynaphthalen-2-yl)(phenyl)methanol)
- 941996-38-9(N'-(4-methoxyphenyl)-N-2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:11031-11-1)phleomycin D1

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta